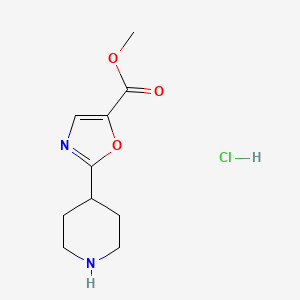
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O3 and its molecular weight is 246.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride (CAS Number: 2247103-95-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol. The presence of the piperidine ring fused with an oxazole moiety contributes to its biological properties. The structure is summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O₃ |
| Molecular Weight | 246.69 g/mol |
| CAS Number | 2247103-95-1 |
| Solubility | Soluble in organic solvents |
Research indicates that Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.
- Anticancer Activity : Similar compounds have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells through the activation of specific proteases involved in mitochondrial homeostasis . For instance, derivatives of piperidine and oxazole have shown effectiveness against hepatocellular carcinoma (HCC) by triggering cell death pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Compounds with similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Case Studies
Several studies have reported on the biological activities associated with compounds structurally related to Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride:
- Study on Anticancer Effects : A study highlighted that piperidine derivatives exhibited potent tumor growth inhibition in HCC models, with IC50 values indicating effective concentrations for therapeutic use . The study concluded that these compounds could serve as promising candidates for further development.
- Antimicrobial Testing : In vitro tests conducted on related oxazole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in treating bacterial infections.
Research Findings
The following table summarizes key findings from recent research involving Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride and related compounds:
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMYZOIFKODNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














